molecular formula C11H15NO3 B2772924 3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid CAS No. 938131-01-2

3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid

Cat. No.: B2772924
CAS No.: 938131-01-2
M. Wt: 209.245
InChI Key: AJEYBEVNGUWLFM-UHFFFAOYSA-N
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Description

3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C11H15NO3 This compound features a benzoic acid core substituted with a 3-{[(2-hydroxyethyl)(methyl)amino]methyl} group

Properties

IUPAC Name

3-[[2-hydroxyethyl(methyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(5-6-13)8-9-3-2-4-10(7-9)11(14)15/h2-4,7,13H,5-6,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEYBEVNGUWLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with 2-(methylamino)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(methylamino)ethanol attacks the chloromethyl group, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of N-acyl or N-alkyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in synthetic chemistry.
  • Coordination Chemistry : It can act as a ligand in coordination complexes, facilitating the study of metal interactions and catalysis.

Biology

  • Biochemical Probes : Research has indicated potential for this compound to function as a biochemical probe, aiding in the investigation of interactions with biological macromolecules. Its structural features allow for specific binding to proteins or enzymes, which can be crucial in understanding biochemical pathways .
  • Cellular Studies : Studies have explored its effects on cell signaling pathways, particularly in relation to anti-inflammatory responses. The compound's ability to modulate biological activity makes it a candidate for further investigation in cellular biology.

Medicine

  • Therapeutic Properties : Preliminary studies suggest that 3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid may possess anti-inflammatory and analgesic effects. These properties are being explored for potential applications in pain management and treatment of inflammatory diseases .
  • Drug Development : The compound's unique structure allows it to be modified for enhanced pharmacological properties. Research is ongoing to evaluate its efficacy as a lead compound in drug development targeting specific diseases .

Industry

  • Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for formulating various products across different sectors, including cosmetics and pharmaceuticals .

Case Studies

  • Biological Activity Investigation :
    A study focused on the interaction of this compound with specific protein targets revealed significant binding affinities, suggesting its potential as a therapeutic agent. The research highlighted the importance of structural modifications to optimize efficacy against target proteins involved in inflammatory pathways .
  • Synthesis Optimization :
    Research on optimizing the synthesis process showed that varying reaction conditions could significantly improve yield and purity. This optimization is crucial for scaling up production for industrial applications .

Mechanism of Action

The mechanism of action of 3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, forming hydrogen bonds and electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid
  • 3-{[(2-Hydroxyethyl)(methyl)amino]propanoic acid
  • 4-{[(2-Hydroxyethyl)(methyl)amino]propanoic acid

Uniqueness

3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid is unique due to its specific substitution pattern on the benzoic acid core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11H15N1O3
  • Molecular Weight : 225.25 g/mol
  • Structure : The compound features a benzoic acid core with a hydroxyethyl and methylamino side chain, which is crucial for its biological activity.

Anticancer Properties

Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant anticancer activity. A study demonstrated that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer treatment strategies.

  • IC50 Values : The compound shows promising IC50 values in the low micromolar range, indicating effective inhibition of cancer cell proliferation. For instance, related compounds have shown IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines .
CompoundCell LineIC50 (μM)
Compound AA549 (Lung)5.33
Compound BMCF-7 (Breast)3.67
Compound CHCT-116 (Colon)1.48

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo, which is crucial for treating inflammatory diseases.

  • Mechanism : The mechanism involves blocking the p38 MAPK signaling pathway, which plays a significant role in inflammation .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This property is attributed to its ability to disrupt bacterial cell membranes.

Case Studies

  • Inhibition of Tumor Growth : A study involving mice models treated with the compound showed a reduction in tumor size compared to control groups. The results indicated that the compound could effectively target cancer cells while sparing normal tissues .
  • Cytotoxicity Assays : Cytotoxicity assays using MTT demonstrated that the compound significantly reduced cell viability in several cancer cell lines, confirming its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : The compound interacts with specific proteins involved in cell cycle regulation and apoptosis.
  • Signaling Pathway Modulation : It modulates key signaling pathways such as MAPK and NF-kB, which are critical in cancer progression and inflammation .

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